molecular formula C18H23NO2 B13799999 Cyclohexanecarboxylic acid, 4-butyl-, 4-cyanophenyl ester, trans- CAS No. 62439-34-3

Cyclohexanecarboxylic acid, 4-butyl-, 4-cyanophenyl ester, trans-

Cat. No.: B13799999
CAS No.: 62439-34-3
M. Wt: 285.4 g/mol
InChI Key: LCDCOOLHWJZOQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanecarboxylic acid, 4-butyl-, 4-cyanophenyl ester, trans- is a chemical compound with the molecular formula C18H23NO2 It is a derivative of cyclohexanecarboxylic acid, where the carboxyl group is esterified with 4-cyanophenyl and the cyclohexane ring is substituted with a butyl group in the trans configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexanecarboxylic acid, 4-butyl-, 4-cyanophenyl ester, trans- typically involves the esterification of cyclohexanecarboxylic acid with 4-cyanophenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, 4-butyl-, 4-cyanophenyl ester, trans- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Cyclohexanecarboxylic acid, 4-butyl-, 4-cyanophenyl ester, trans- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclohexanecarboxylic acid, 4-butyl-, 4-cyanophenyl ester, trans- involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid and phenol derivatives, which can then interact with biological targets such as enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexanecarboxylic acid, 4-butyl-, 4-ethoxyphenyl ester, trans-
  • Cyclohexanecarboxylic acid, 4-butyl-, 4-propoxyphenyl ester, trans-
  • Cyclohexanecarboxylic acid, 4-tert-butyl, methyl ester, trans-

Uniqueness

Cyclohexanecarboxylic acid, 4-butyl-, 4-cyanophenyl ester, trans- is unique due to the presence of the cyanophenyl group, which imparts distinct chemical and biological properties. The cyanophenyl group can enhance the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

62439-34-3

Molecular Formula

C18H23NO2

Molecular Weight

285.4 g/mol

IUPAC Name

(4-cyanophenyl) 4-butylcyclohexane-1-carboxylate

InChI

InChI=1S/C18H23NO2/c1-2-3-4-14-5-9-16(10-6-14)18(20)21-17-11-7-15(13-19)8-12-17/h7-8,11-12,14,16H,2-6,9-10H2,1H3

InChI Key

LCDCOOLHWJZOQR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.